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molecular formula C8H10N2O B1355005 N,2-Dimethyl-3-pyridinecarboxamide CAS No. 77594-56-0

N,2-Dimethyl-3-pyridinecarboxamide

Cat. No. B1355005
M. Wt: 150.18 g/mol
InChI Key: GAWMRWVPJREDDV-UHFFFAOYSA-N
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Patent
US06875761B2

Procedure details

2-[2-(4-Methoxyphenyl)-2-hydroxyethenyl]-N-methylnicotinamide (2.509 g) was added to a 29% aqueous solution of ammonia (100 ml) and dioxane (50 ml), which was then heated in a sealed tube at 170° C. overnight. After cooling as it was, the resulting insoluble matters were collected by filtration, to give the title compound as a dark green solid (1.694 g, yield; 73%).
Name
2-[2-(4-Methoxyphenyl)-2-hydroxyethenyl]-N-methylnicotinamide
Quantity
2.509 g
Type
reactant
Reaction Step One
[Compound]
Name
aqueous solution
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
100 mL
Type
reactant
Reaction Step One
Quantity
50 mL
Type
solvent
Reaction Step One
Yield
73%

Identifiers

REACTION_CXSMILES
COC1C=CC(C(O)=[CH:10][C:11]2[N:20]=[CH:19][CH:18]=[CH:17][C:12]=2[C:13]([NH:15][CH3:16])=[O:14])=CC=1.N>O1CCOCC1>[CH3:10][C:11]1[N:20]=[CH:19][CH:18]=[CH:17][C:12]=1[C:13]([NH:15][CH3:16])=[O:14]

Inputs

Step One
Name
2-[2-(4-Methoxyphenyl)-2-hydroxyethenyl]-N-methylnicotinamide
Quantity
2.509 g
Type
reactant
Smiles
COC1=CC=C(C=C1)C(=CC1=C(C(=O)NC)C=CC=N1)O
Name
aqueous solution
Quantity
0 (± 1) mol
Type
reactant
Smiles
Name
Quantity
100 mL
Type
reactant
Smiles
N
Name
Quantity
50 mL
Type
solvent
Smiles
O1CCOCC1

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
170 °C
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
After cooling as it
FILTRATION
Type
FILTRATION
Details
the resulting insoluble matters were collected by filtration

Outcomes

Product
Name
Type
product
Smiles
CC1=C(C(=O)NC)C=CC=N1
Measurements
Type Value Analysis
AMOUNT: MASS 1.694 g
YIELD: PERCENTYIELD 73%
YIELD: CALCULATEDPERCENTYIELD 127.8%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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